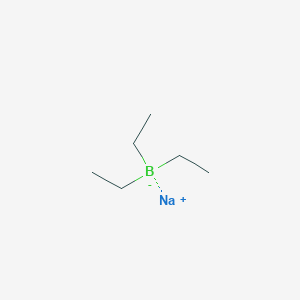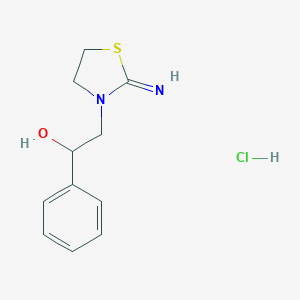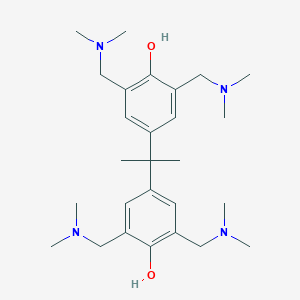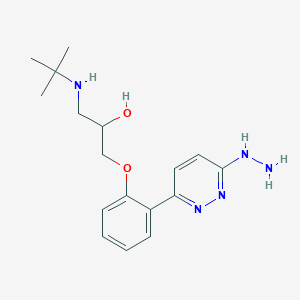
Gitoxigenin
Übersicht
Beschreibung
Gitoxigenin ist ein Cardenolid, eine Art Steroidlacton, das aus der Hydrolyse von Oleandrin gewonnen wird. Es ist ein 16β-substituiertes Dithis compound und wirkt als Na+/K±ATPase-Inhibitor . Cardenolide, einschließlich this compound, sind bekannt für ihre potenten biologischen Aktivitäten, insbesondere bei der Behandlung von Herzinsuffizienz und als potenzielle Antikrebs- und Antivirale Mittel .
Herstellungsmethoden
This compound kann durch säurekatalysierte Hydrolyse von Oleandrin synthetisiert werden, das aus den getrockneten Blättern von Nerium oleander L isoliert wird . Der Hydrolyseprozess liefert this compound mit einer Ausbeute von etwa 25% . Zusätzlich wurde die mikrobielle Biotransformation unter Verwendung des endophytischen Pilzes Alternaria eureka 1E1BL1 eingesetzt, um verschiedene Derivate von this compound zu produzieren .
Wissenschaftliche Forschungsanwendungen
Gitoxigenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkungen in erster Linie durch Hemmung des Na+/K±ATPase-Enzyms aus . Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, der wiederum die Kalziumionenkonzentration über den Natrium-Calcium-Austauscher beeinflusst. Das erhöhte intrazelluläre Kalzium verstärkt die Kontraktionen der Herzmuskulatur, wodurch this compound bei der Behandlung von Herzinsuffizienz wirksam wird . Zusätzlich wurde die Hemmung der Na+/K±ATPase mit Antikrebs- und Antiviralaktivitäten in Verbindung gebracht .
Wirkmechanismus
Target of Action
Gitoxigenin, a 16β-substituted dithis compound , primarily targets the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .
Mode of Action
This compound acts as an inhibitor of the Na+/K±ATPase . By inhibiting this enzyme, this compound disrupts the balance of sodium and potassium ions across the cell membrane . This disruption leads to an increase in intracellular calcium ions , which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump (Na+/K±ATPase) pathway . The inhibition of this pathway leads to increased levels of intracellular calcium ions . Elevated calcium ion levels can trigger a cascade of events, influencing pathways related to cell proliferation, apoptosis, and differentiation .
Pharmacokinetics
It’s known that the compound undergoes biotransformation, a process that can significantly impact its bioavailability and therapeutic potential .
Result of Action
The inhibition of the Na+/K±ATPase by this compound leads to a series of molecular and cellular effects. The increase in intracellular calcium ions can influence cell proliferation, apoptosis, and differentiation . In addition, this compound has shown cytotoxic activity against certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioactivity can be modified through biotransformation by the endophytic fungus Alternaria eureka 1E1BL1 . This suggests that the compound’s action, efficacy, and stability may vary depending on the biological and environmental context.
Biochemische Analyse
Biochemical Properties
Gitoxigenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of human colorectal cancer cells
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent anticancer activity against human colon cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the color originating from the interaction of a reagent with this compound keeps a constant value for at least 2 hours . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Vorbereitungsmethoden
Gitoxigenin can be synthesized through the acid-catalyzed hydrolysis of oleandrin, which is isolated from the dried leaves of Nerium oleander L . The hydrolysis process yields this compound with an approximate yield of 25% . Additionally, microbial biotransformation using the endophytic fungus Alternaria eureka 1E1BL1 has been employed to produce various derivatives of this compound .
Analyse Chemischer Reaktionen
Gitoxigenin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxygenierung: Katalysiert durch mikrobielle Enzyme, die zur Bildung hydroxylierter Derivate führen.
Oxidation: Umwandlung von this compound in oxidierte Produkte.
Epimerisierung: Bildung epimerer Derivate an bestimmten Kohlenstoffpositionen.
Dimethylketalbildung: Einzigartige Reaktion, die im Biotransformationsprozess beobachtet wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen mikrobielle Kulturen, saure Bedingungen für die Hydrolyse und chromatografische Methoden zur Isolierung und Reinigung . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Cardenolide mit unterschiedlichen biologischen Aktivitäten .
Vergleich Mit ähnlichen Verbindungen
Gitoxigenin ähnelt anderen Cardenoliden wie Dithis compound, Digoxigenin und Ouabagenin . Diese Verbindungen haben einen gemeinsamen Steroidkern und wirken als Na+/K±ATPase-Inhibitoren. This compound ist aufgrund seines spezifischen Substitutionsschemas und der unterschiedlichen biologischen Aktivitäten seiner Derivate einzigartig . Die folgende Tabelle hebt einige ähnliche Verbindungen hervor:
| Verbindung | Einzigartige Merkmale |
|---|---|
| Dithis compound | Aglykon von Digitoxin, das bei der Behandlung von Herzinsuffizienz eingesetzt wird |
| Digoxigenin | Wird in der Molekularbiologie als Markierungsmittel eingesetzt |
| Ouabagenin | Abgeleitet von Ouabain, einem potenten Na+/K±ATPase-Inhibitor |
Die einzigartigen Strukturmerkmale und vielfältigen biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMXWLZJKTXFW-VQMOFDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878642 | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-26-6 | |
| Record name | Gitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
